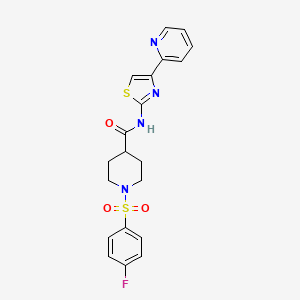

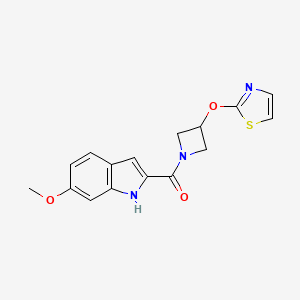

![molecular formula C21H17FN6O3S B2515176 N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺 CAS No. 863458-85-9](/img/structure/B2515176.png)

N-(苯并[d][1,3]二氧杂环-5-基甲基)-2-((3-(2-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities. The structure suggests that it may have potential pharmacological properties, possibly related to the anticonvulsant activity observed in similar compounds. The presence of a 2-fluorobenzyl group and a triazolopyrimidine core is reminiscent of the structures studied in the provided papers, which have been synthesized and evaluated for various biological activities, including anticonvulsant and inotropic effects .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported, where analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine were created to explore anticonvulsant activities . These analogues were synthesized by modifying the imidazole ring, which is a common strategy to alter the biological properties of a compound. Although the exact synthesis of the compound is not detailed, similar synthetic routes could be employed, involving the construction of the triazolopyrimidine core followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group and the acetamide moiety.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The electrostatic isopotential maps of these compounds have been calculated and found to be distinctly different, which may influence their interaction with biological targets . The presence of the fluorobenzyl group could affect the compound's lipophilicity and electronic distribution, potentially enhancing its ability to cross biological membranes and interact with specific receptors or enzymes.

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be influenced by the substituents on the core structure. The acetamide group, in particular, has been explored for its role in binding to the Peripheral Benzodiazepine Receptor (PBR), with various substituents at the 3-position being investigated for their effects on binding affinity . The benzo[d][1,3]dioxol-5-ylmethyl group could also participate in chemical reactions, potentially affecting the overall reactivity and stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as pKa and lipophilicity, are important determinants of their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties are not solely determined by the core structure but are also significantly influenced by the nature of the substituents. For instance, the introduction of a fluorine atom can increase the compound's lipophilicity, which may affect its ability to penetrate the central nervous system, a desirable feature for anticonvulsant drugs . The acetamide moiety and the benzo[d][1,3]dioxol-5-ylmethyl group could also contribute to the solubility and stability of the compound, impacting its overall pharmacological profile.

科学研究应用

杂环化合物的合成和生物学评价

- 研究探索了合成各种含有噻二唑部分的杂环,旨在评估它们对害虫如棉铃虫、斜纹夜蛾的杀虫活性。这项工作重点介绍了用于生成在农业和害虫管理中具有潜在应用的新型化合物的多种化学反应 (Fadda 等,2017)。

抗惊厥和神经保护剂

- 研究合成了新型苯并噻唑衍生物以评估其抗惊厥活性。在最大电休克 (MES) 和皮下戊四唑 (scPTZ) 癫痫发作测试等模型中测试了这些化合物的疗效,显示出作为癫痫潜在治疗方法的希望,其中特定化合物表现出显着的效力 (Liu 等,2016)。

腺苷受体亲和力

- 研究了 1,2,3-三唑并[4,5-d]嘧啶的氨基衍生物对腺苷受体的亲和力,揭示了对 A1 受体亚型具有显着选择性和亲和力的化合物。这项研究强调了这些化合物在与腺苷受体失调相关的疾病中的潜在治疗应用 (Betti 等,1999)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6O3S/c22-15-4-2-1-3-14(15)9-28-20-19(26-27-28)21(25-11-24-20)32-10-18(29)23-8-13-5-6-16-17(7-13)31-12-30-16/h1-7,11H,8-10,12H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIWTDNURQTAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

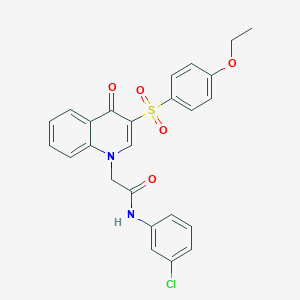

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

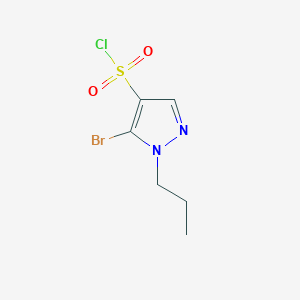

![2-(4-chlorophenyl)-1-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2515103.png)

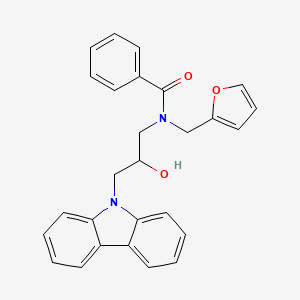

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)

![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)

![1-(2-((6-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2515111.png)

![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)